7-Bromo-2-(furan-2-ylmethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-Bromo-2-(furan-2-ylmethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The bromine atom at the 7-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Bromo-2-(furan-2-ylmethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a probe for studying biological processes involving chromeno[2,3-c]pyrrole derivatives.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Bromo-2-(furan-2-ylmethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 7-Bromo-2-(furan-2-ylmethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include:
N-(Furan-2-ylmethyl) 2-bromo-5-fluorobenzamide: This compound shares the furan-2-ylmethyl group and bromine atom but differs in the rest of the structure.
2-Bromo-6-chloro- and 6-bromo-2-chloropyridin-3-yl deoxyribonucleosides: These compounds share the bromine and pyridine components but differ in the rest of the structure.
The uniqueness of this compound lies in its combination of functional groups and the resulting properties, which make it suitable for a wide range of applications.
Properties
Molecular Formula |
C21H13BrN2O4 |
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Molecular Weight |
437.2 g/mol |
IUPAC Name |
7-bromo-2-(furan-2-ylmethyl)-1-pyridin-4-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C21H13BrN2O4/c22-13-3-4-16-15(10-13)19(25)17-18(12-5-7-23-8-6-12)24(21(26)20(17)28-16)11-14-2-1-9-27-14/h1-10,18H,11H2 |
InChI Key |
WXXZEFQYNUTIOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Br)C5=CC=NC=C5 |
Origin of Product |
United States |
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